molecular formula C16H12N4S2 B2460853 (E)-N-(4-methylphenyl)-4-(thiophen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide CAS No. 877222-02-1

(E)-N-(4-methylphenyl)-4-(thiophen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide

Cat. No.: B2460853
CAS No.: 877222-02-1
M. Wt: 324.42
InChI Key: KNNZSMKYSOFXLZ-DEDYPNTBSA-N
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Description

(E)-N-(4-methylphenyl)-4-(thiophen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide is a complex organic compound that features a unique combination of functional groups, including a thiazole ring, a thiophene ring, and a cyanide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-methylphenyl)-4-(thiophen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide typically involves multi-step organic reactions One common approach is the condensation of 4-methylaniline with thiophene-2-carboxylic acid, followed by cyclization with thioamide to form the thiazole ring

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-methylphenyl)-4-(thiophen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyanide group, converting it to an amine.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used under acidic or basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce primary amines.

Scientific Research Applications

(E)-N-(4-methylphenyl)-4-(thiophen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding.

    Industry: It can be used in the production of advanced materials such as organic semiconductors or light-emitting diodes.

Mechanism of Action

The mechanism of action of (E)-N-(4-methylphenyl)-4-(thiophen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-N-(4-methylanilino)-4-thiophen-2-yl-1,3-thiazole-2-carboximidoyl chloride
  • (2E)-N-(4-methylanilino)-4-thiophen-2-yl-1,3-thiazole-2-carboximidoyl bromide

Uniqueness

What sets (E)-N-(4-methylphenyl)-4-(thiophen-2-yl)-1,3-thiazole-2-carbohydrazonoyl cyanide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the cyanide group, in particular, offers unique opportunities for further chemical modifications and applications.

Properties

IUPAC Name

(2E)-N-(4-methylanilino)-4-thiophen-2-yl-1,3-thiazole-2-carboximidoyl cyanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4S2/c1-11-4-6-12(7-5-11)19-20-13(9-17)16-18-14(10-22-16)15-3-2-8-21-15/h2-8,10,19H,1H3/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KNNZSMKYSOFXLZ-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NN=C(C#N)C2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N/N=C(\C#N)/C2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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